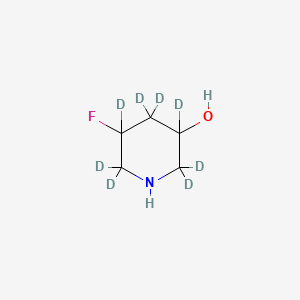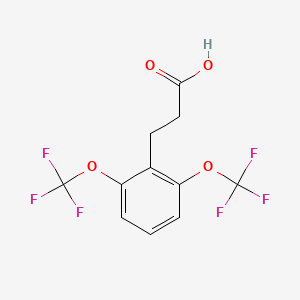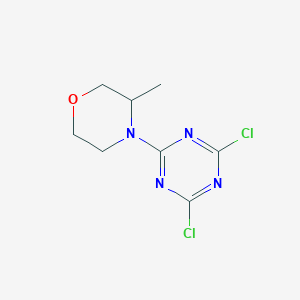
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of the triazine ring, which contains three nitrogen atoms, imparts unique chemical properties to this compound.
Métodos De Preparación
The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction is conducted at a temperature range of 70-80°C . Alternatively, microwave irradiation can be used to achieve the desired product in less time and with higher purity .
Análisis De Reacciones Químicas
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other derivatives.
Aplicaciones Científicas De Investigación
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine involves its interaction with various molecular targets. The triazine ring can form stable complexes with metal ions, which can affect enzymatic activities and other biochemical processes . Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, leading to its antimicrobial and other biological activities .
Comparación Con Compuestos Similares
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine can be compared with other similar compounds such as:
2-Chloro-4,6-diamino-1,3,5-triazine: This compound also contains a triazine ring and exhibits similar chemical properties.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound has been shown to have significant antimicrobial activity.
Hexamethylmelamine: Another triazine derivative used clinically for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10Cl2N4O |
|---|---|
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
4-(4,6-dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C8H10Cl2N4O/c1-5-4-15-3-2-14(5)8-12-6(9)11-7(10)13-8/h5H,2-4H2,1H3 |
Clave InChI |
QBUWTOUQHPKDMS-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCN1C2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)
![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)
![3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B14784526.png)
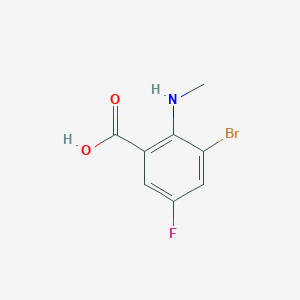
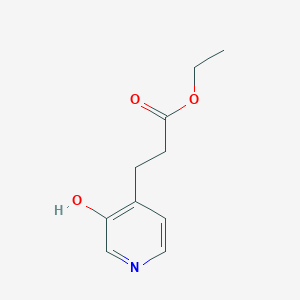
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
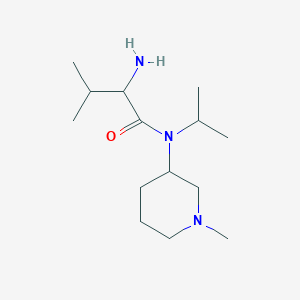
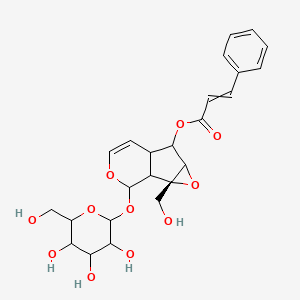
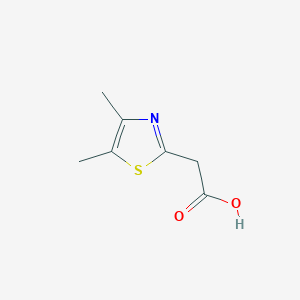

![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
